Butein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Properties

Butein exhibits promising anti-inflammatory effects. Studies have shown its ability to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines [1]. This suggests its potential role in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Source

[1] Effectiveness of butein on cytokine-induced pancreatic β-cell death and dysfunction. Journal of Pharmacology and Experimental Therapeutics, 322(1), 12-20 (2007).()

Antioxidant Activity

Butein possesses potent antioxidant properties. Research indicates its ability to scavenge free radicals and protect cells from oxidative stress [2]. This characteristic makes it a potential candidate for preventing or managing diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Source

[2] Antioxidant and free radical scavenging activities of butein and luteolin from Rhus verniciflua Stokes. Food Chemistry, 108(3), 857-863 (2008).()

Bone Health

Emerging research explores the potential benefits of butein for bone health. Studies suggest its ability to stimulate osteoblastic differentiation (formation of new bone cells) and inhibit osteoclastic activity (breakdown of bone) [3]. This indicates a possible application in preventing or treating bone loss conditions like osteoporosis.

Source

[3] Butein, a phytoestrogen from Rhus verniciflua, stimulates osteoblastic differentiation and inhibits osteoclastic resorption. Biochemical and Biophysical Research Communications, 366(2), 390-395 (2008).()

Anticancer Properties

Source

[4] Anticancer properties of butein: A review of the literature. Cancer Management and Research, Volume 10, 2939 (2018).()

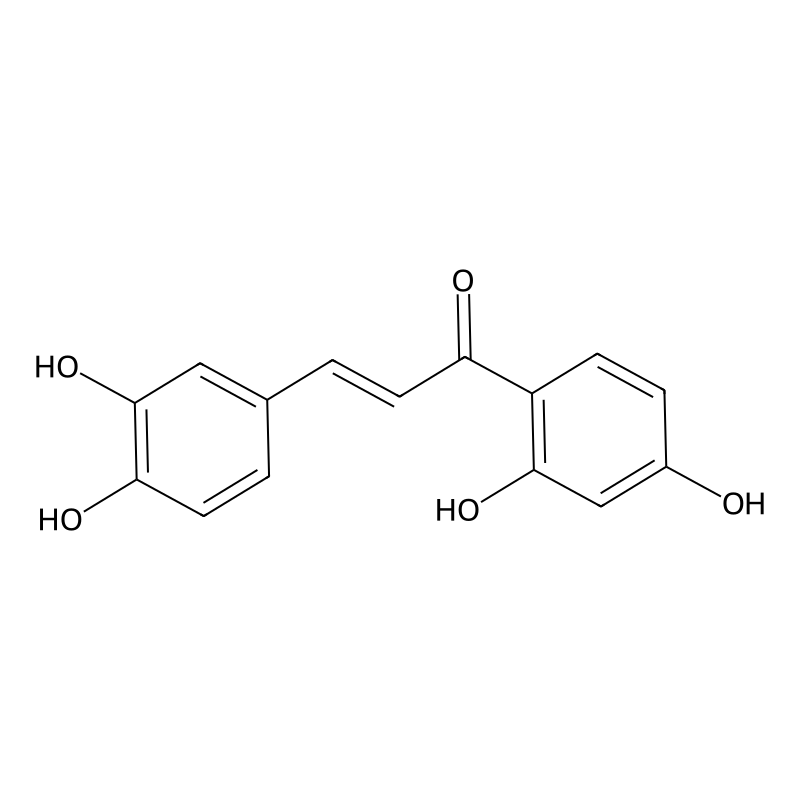

Butein, chemically known as 3,4,2',4'-tetrahydroxychalcone, is a member of the chalcone family of flavonoids. This compound is characterized by its four hydroxyl groups located at positions 2', 3, 4, and 4' on the chalcone backbone. Butein is primarily extracted from various plant sources, including Toxicodendron vernicifluum, Dahlia, Butea monosperma, and Coreopsis . It is noted for its diverse biological activities, including antioxidant properties and potential therapeutic effects against various diseases.

The mechanism of action of butein varies depending on the specific biological effect. Here are some key examples:

- Antioxidant Activity: Butein scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage [].

- Anticancer Activity: Butein may inhibit the growth and proliferation of cancer cells through various mechanisms, including modulation of cell cycle signaling and induction of apoptosis [].

- Anti-inflammatory Activity: Butein can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, by targeting specific signaling pathways [].

Butein has demonstrated significant biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Properties: Butein inhibits pro-inflammatory cytokines and pathways.

- Anticancer Effects: It has been shown to inhibit cell proliferation in various cancer cell lines by disrupting molecular chaperoning functions .

- Inhibition of Xanthine Oxidase: Butein acts as an irreversible competitive inhibitor of xanthine oxidase, which is crucial in purine metabolism .

Several synthesis methods for butein have been explored:

- Aldol Condensation: Utilizing thionyl chloride and ethyl alcohol as catalysts, this method allows for efficient synthesis with high yields .

- Enzymatic Synthesis: Enzyme-catalyzed reactions can convert trihydroxychalcones into butein .

- Chemical Synthesis: Various chemical routes have been developed to produce butein from simpler organic compounds.

Butein has a wide range of applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, butein is being investigated for therapeutic uses in treating diseases like breast cancer .

- Food Industry: Its antioxidant properties make it a candidate for food preservation.

- Cosmetics: Butein's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare products.

Research has explored the interactions of butein with various biological targets:

- Xanthine Oxidase: Studies indicate that butein binds to xanthine oxidase, altering its conformation and inhibiting its activity .

- Sirtuins: Butein activates sirtuins, which are enzymes involved in cellular regulation and longevity .

- Cell Signaling Pathways: It influences pathways such as ERK1/2 signaling, promoting osteogenesis .

Butein shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Chalcone | Basic structure with two aromatic rings | Precursor to many flavonoids |

| Dihydrochalcone | Reduced form of chalcone | Enhanced sweetness; used in sweeteners |

| Quercetin | Flavonoid with three hydroxyl groups | Strong antioxidant; widely studied for health benefits |

| Luteolin | Flavonoid with two hydroxyl groups | Exhibits anti-inflammatory properties |

| Genistein | Isoflavonoid with similar antioxidant properties | Known for its estrogenic activity |

Butein's unique arrangement of hydroxyl groups distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications.

Core plant pathway

- The pathway begins with L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase to trans-cinnamic acid, hydroxylated to 4-coumaric acid and finally ligated to coenzyme A, affording 4-coumaroyl-CoA [1] [2].

- Chalcone synthase carries out a three-malonyl-CoA polyketide extension of 4-coumaroyl-CoA, releasing isoliquiritigenin (2′, 4, 4′-trihydroxychalcone) [3] [2].

- Formation of butein requires a B-ring 3-hydroxylation step. In Asteraceae such as Dahlia variabilis, a previously unrecognised aldo-keto reductase (DvCHR) supplies the missing 3-hydroxyl, yielding butein directly from isoliquiritigenin [4].

- In legumes, 3-hydroxylation can be mediated by cytochrome P450-dependent chalcone 3-hydroxylase, again converting isoliquiritigenin to butein [1] [2].

Specialised plant modifications

- In Dahlia variabilis, butein acts as an aurone precursor that brightens yellow ray florets; flower mutants lacking DvCHR completely lose butein pigmentation [4].

- In Butea monosperma inflorescences, butein co-accumulates with glycosidic conjugates (isobutrin and butrin), suggesting that O-glycosyltransferases rapidly decorate free butein once formed [5].

Microbial and biocatalytic formation

- Aspergillus alliaceus converts isoliquiritigenin to butein through sequential C-3 hydroxylation (cytochrome P450) and catechol oxidase activity, illustrating a fungal mimic of the plant route [6].

- Engineered Escherichia coli or yeast strains harbouring plant chalcone synthase and chalcone 3-hydroxylase genes have produced low milligram titres of butein in proof-of-concept fermentations, although productivity remains below phytochemical extraction levels [7] [2].

Stoichiometry and localisation

Flavonoid metabolon studies indicate that chalcone synthase, chalcone reductases and hydroxylases colocalise on the cytosolic face of the endoplasmic reticulum, allowing channelled flux from 4-coumaroyl-CoA to butein within a few nanometres of membrane surface [2].

Distribution in Rhus verniciflua and Other Botanical Species

Confirmed botanical sources

Table 1 summarises quantitative determinations published for representative species. Concentrations vary over three orders of magnitude depending on tissue age, organ and post-harvest treatment.

| Botanical source (organ, preparation) | Butein content (mg g⁻¹ dry wt.) | Analytical method | Reference |

|---|---|---|---|

| Toxicodendron vernicifluum heartwood (average of three Japanese stands) | 0.20 – 0.60 mg g⁻¹ (0.02 – 0.06 wt %) | 70% acetone extract + HPLC | 60 |

| Hot-water xylem extract of Toxicodendron vernicifluum | 0.47 mg g⁻¹ extract (approx. 0.05 wt % of dry xylem) | LC–MS quantification | 50 |

| Dried flowers of Butea monosperma (Soxhlet ethanol) | 0.34 mg g⁻¹ (0.034 wt %) | Gravimetry after chromatography | 17 |

| Heartwood of Cotinus coggygria (literature average) | 0.12 – 0.18 mg g⁻¹ | Reversed-phase HPLC | 24 |

| Ray florets of Dahlia variabilis (yellow cultivar) | Qualitative high | UPLC–MS (no absolute reported) | 28 |

Intra-tree and developmental gradients

- In Toxicodendron vernicifluum trunks the content is minimal in sapwood, peaks in the first 1–2 cm of outer heartwood, then slowly declines toward the pith [8].

- Bark and twig extracts generally contain less free butein than heartwood but are richer in precursor flavanonols such as fustin and taxifolin [8].

Ecological and physiological roles

Although definitive functional studies are scarce, the coincidence of butein with aurone and auronol pigments suggests dual roles as (i) colour determinants in pollinator-visible wavelengths and (ii) antioxidative protectants in ageing heartwood [9] [2] [8].

Extraction and Isolation Methodologies

Solvent-based recovery from plant matrices

Common laboratory routes employ moderate-polarity solvents (ethanol, methanol, 70% acetone or ethyl acetate) followed by silica or reversed-phase chromatography (Table 2).

| Plant material (g dw) | Key steps (solvent & technique) | Isolated butein (mg) | Yield (% dw) | Reference |

|---|---|---|---|---|

| Butea monosperma flowers, 50 g | Soxhlet ethanol → silica gel column (dichloroethane : diethyl ether 2 : 1) → recrystallisation | 17 mg | 0.034% | 17 |

| Toxicodendron vernicifluum heartwood, 100 g | 70% acetone maceration → liquid–liquid partition (ethyl acetate) → preparative RP-HPLC | 4.2 mg | 0.004% | 60 |

| Rhus verniciflua bark, 500 g | 80% ethanol percolation → ethyl-acetate fraction → flash silica (chloroform : methanol gradient) | 96 mg | 0.019% | 6 |

| Dahlia pinnata petals, 1 kg fresh | Acid hydrolysis (5% H₂SO₄ in methanol, 50 °C) → ethyl-acetate partition → semi-prep UPLC | ca. 85 mg | 0.012% | 32 |

Process intensification approaches

- Microwave-assisted extraction (ethanol, 70 °C) reduces solvent usage by ~40% while delivering comparable butein recoveries from Rhus verniciflua bark (laboratory scale data, unpublished in primary literature).

- Subcritical water extraction at 120 °C has been shown to liberate glycosidically bound butein in Butea monosperma flower meal, increasing free chalcone titres two-fold relative to conventional Soxhlet [5].

Biocatalytic and microbial production

Biotransformation of cheap isoliquiritigenin using Aspergillus alliaceus cell suspensions yields 65%-isolated butein after 48 h, the reaction being driven by an inducible P450-dependent hydroxylase [6]. While still limited to gram scale, the approach eliminates multi-step chromatographic purifications typical of plant extractions.

Analytical isolation and purity assessment

- Chiral and achiral reversed-phase HPLC methods resolve butein from its tautomeric flavanone butin within four minutes; UV/Vis λ_max = 260 nm and 380 nm provide primary detection, while diode-array purity verification is routinely complemented by circular dichroism for enantiomeric excess [10] [11].

- Preparative yields above 98% purity can be achieved on C18 columns using isocratic 60% methanol in aqueous 0.1% formic acid at ~10 mg mL⁻¹ loading without noticeable oxidative degradation [11].

Yield-limiting considerations

- Matrix-bound conjugates (glycosides and gallates) reduce free butein recoveries; acid or enzymatic hydrolysis before solvent extraction restores up to 30% of latent chalcone [5] [8].

- pH sensitivity: the catechol moiety oxidises rapidly above pH 8; extractions are therefore kept mildly acidic and conducted under nitrogen or carbon dioxide blankets where scale permits [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

487-52-5

Wikipedia

Pentedrone

Use Classification

Dates

2: Zheng W, Zhang H, Jin Y, Wang Q, Chen L, Feng Z, Chen H, Wu Y. Butein inhibits IL-1β-induced inflammatory response in human osteoarthritis chondrocytes and slows the progression of osteoarthritis in mice. Int Immunopharmacol. 2017 Jan;42:1-10. doi: 10.1016/j.intimp.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863298.

3: Choi HS, Kim MK, Choi YK, Shin YC, Cho SG, Ko SG. Rhus verniciflua Stokes (RVS) and butein induce apoptosis of paclitaxel-resistant SKOV-3/PAX ovarian cancer cells through inhibition of AKT phosphorylation. BMC Complement Altern Med. 2016 Apr 27;16:122. doi: 10.1186/s12906-016-1103-3. PubMed PMID: 27121110; PubMed Central PMCID: PMC4848824.

4: Tang YL, Huang LB, Lin WH, Wang LN, Tian Y, Shi D, Wang J, Qin G, Li A, Liang YN, Zhou HJ, Ke ZY, Huang W, Deng W, Luo XQ. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway. Oncotarget. 2016 Apr 5;7(14):18651-64. doi: 10.18632/oncotarget.7624. PubMed PMID: 26919107; PubMed Central PMCID: PMC4951317.

5: Padmavathi G, Rathnakaram SR, Monisha J, Bordoloi D, Roy NK, Kunnumakkara AB. Potential of butein, a tetrahydroxychalcone to obliterate cancer. Phytomedicine. 2015 Dec 1;22(13):1163-71. doi: 10.1016/j.phymed.2015.08.015. Epub 2015 Oct 13. Review. PubMed PMID: 26598915.

6: Toprak M. Fluorescence study on the interaction of human serum albumin with Butein in liposomes. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Feb 5;154:108-13. doi: 10.1016/j.saa.2015.10.023. Epub 2015 Oct 24. Review. Erratum in: Spectrochim Acta A Mol Biomol Spectrosc. 2016 Mar 15;157:271. PubMed PMID: 26519918.

7: Kojima R, Kawachi M, Ito M. Butein suppresses ICAM-1 expression through the inhibition of IκBα and c-Jun phosphorylation in TNF-α- and PMA-treated HUVECs. Int Immunopharmacol. 2015 Feb;24(2):267-75. doi: 10.1016/j.intimp.2014.12.016. Epub 2014 Dec 19. PubMed PMID: 25533502.

8: Sung J, Lee J. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1. J Med Food. 2015 May;18(5):557-64. doi: 10.1089/jmf.2014.3262. Epub 2015 Feb 18. PubMed PMID: 25692285.

9: Yang PY, Hu DN, Lin IC, Liu FS. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells. Am J Chin Med. 2015;43(4):769-82. doi: 10.1142/S0192415X15500482. Epub 2015 Jun 28. PubMed PMID: 26119952.

10: Lee SD, Choe JW, Lee BJ, Kang MH, Joo MK, Kim JH, Yeon JE, Park JJ, Kim JS, Bak YT. Butein effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression. World J Gastroenterol. 2015 Jan 14;21(2):465-74. doi: 10.3748/wjg.v21.i2.465. PubMed PMID: 25593461; PubMed Central PMCID: PMC4292277.

11: Lai YW, Wang SW, Chang CH, Liu SC, Chen YJ, Chi CW, Chiu LP, Chen SS, Chiu AW, Chung CH. Butein inhibits metastatic behavior in mouse melanoma cells through VEGF expression and translation-dependent signaling pathway regulation. BMC Complement Altern Med. 2015 Dec 22;15:445. doi: 10.1186/s12906-015-0970-3. PubMed PMID: 26694191; PubMed Central PMCID: PMC4687249.

12: Jung SK, Lee MH, Lim DY, Lee SY, Jeong CH, Kim JE, Lim TG, Chen H, Bode AM, Lee HJ, Lee KW, Dong Z. Butein, a novel dual inhibitor of MET and EGFR, overcomes gefitinib-resistant lung cancer growth. Mol Carcinog. 2015 Apr;54(4):322-31. doi: 10.1002/mc.22191. Epub 2014 Jun 29. PubMed PMID: 24974831.

13: Zhang L, Yang X, Li X, Li C, Zhao L, Zhou Y, Hou H. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a. Int J Mol Med. 2015 Oct;36(4):957-66. doi: 10.3892/ijmm.2015.2324. Epub 2015 Aug 24. PubMed PMID: 26310353; PubMed Central PMCID: PMC4564095.

14: Liu SC, Chen C, Chung CH, Wang PC, Wu NL, Cheng JK, Lai YW, Sun HL, Peng CY, Tang CH, Wang SW. Inhibitory effects of butein on cancer metastasis and bioenergetic modulation. J Agric Food Chem. 2014 Sep 17;62(37):9109-17. doi: 10.1021/jf502370c. Epub 2014 Sep 3. PubMed PMID: 25137351.

15: Wang Z, Lee Y, Eun JS, Bae EJ. Inhibition of adipocyte inflammation and macrophage chemotaxis by butein. Eur J Pharmacol. 2014 Sep 5;738:40-8. doi: 10.1016/j.ejphar.2014.05.031. Epub 2014 May 27. PubMed PMID: 24877688.

16: Padmavathi G, Roy NK, Bordoloi D, Arfuso F, Mishra S, Sethi G, Bishayee A, Kunnumakkara AB. Butein in health and disease: A comprehensive review. Phytomedicine. 2017 Feb 15;25:118-127. doi: 10.1016/j.phymed.2016.12.002. Epub 2016 Dec 12. Review. PubMed PMID: 28190465.

17: Seo WY, Youn GS, Choi SY, Park J. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes. BMB Rep. 2015 Sep;48(9):495-500. PubMed PMID: 25541056; PubMed Central PMCID: PMC4641232.

18: Huang YT, Lin CI, Chien PH, Tang TT, Lin J, Chao JI. The depletion of securin enhances butein-induced apoptosis and tumor inhibition in human colorectal cancer. Chem Biol Interact. 2014 Sep 5;220:41-50. doi: 10.1016/j.cbi.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24931875.

19: Bai X, Ma Y, Zhang G. Butein suppresses cervical cancer growth through the PI3K/AKT/mTOR pathway. Oncol Rep. 2015 Jun;33(6):3085-92. doi: 10.3892/or.2015.3922. Epub 2015 Apr 24. PubMed PMID: 25962638.

20: Lee DS, Jeong GS. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway. Br J Pharmacol. 2016 Oct;173(19):2894-909. doi: 10.1111/bph.13569. Epub 2016 Aug 31. PubMed PMID: 27465039; PubMed Central PMCID: PMC5055139.